1-(2,2-Dichloroethenyl)-3-(methoxymethoxy)benzene

Description

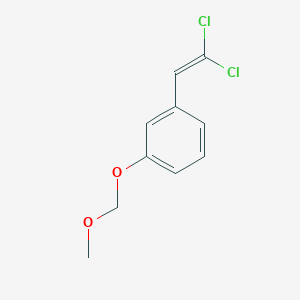

1-(2,2-Dichloroethenyl)-3-(methoxymethoxy)benzene is a substituted benzene derivative featuring a dichloroethenyl group (–CH=CCl₂) at the 1-position and a methoxymethoxy (–OCH₂OCH₃) group at the 3-position. The dichloroethenyl moiety is commonly associated with insecticidal activity, as seen in pyrethroids like permethrin and cypermethrin . The methoxymethoxy group, a bifunctional ether, may enhance solubility or modulate reactivity compared to simpler alkoxy substituents .

Properties

IUPAC Name |

1-(2,2-dichloroethenyl)-3-(methoxymethoxy)benzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10Cl2O2/c1-13-7-14-9-4-2-3-8(5-9)6-10(11)12/h2-6H,7H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBTCRNDKEUYKDK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCOC1=CC=CC(=C1)C=C(Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10Cl2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-(2,2-Dichloroethenyl)-3-(methoxymethoxy)benzene typically involves the reaction of appropriate starting materials under specific conditions. One common synthetic route includes the reaction of 1-(2,2-dichloroethenyl)benzene with methoxymethanol in the presence of a suitable catalyst. The reaction conditions often involve controlled temperatures and pressures to ensure the desired product is obtained with high purity and yield .

Industrial production methods may vary, but they generally follow similar principles, scaling up the reaction to accommodate larger quantities. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

1-(2,2-Dichloroethenyl)-3-(methoxymethoxy)benzene undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.

Substitution: The compound can undergo substitution reactions, where functional groups on the benzene ring are replaced by other groups.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.

Scientific Research Applications

1-(2,2-Dichloroethenyl)-3-(methoxymethoxy)benzene has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block for various chemical reactions.

Biology: The compound’s potential biological activity is of interest for developing new pharmaceuticals and studying biochemical pathways.

Medicine: Research into its pharmacological properties may lead to the development of new therapeutic agents.

Mechanism of Action

The mechanism by which 1-(2,2-Dichloroethenyl)-3-(methoxymethoxy)benzene exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biochemical pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Dichloroethenyl-Containing Pyrethroids

Permethrin

- Structure: (3-Phenoxyphenyl)methyl ester of 3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropanecarboxylic acid .

- Key Differences :

- Permethrin incorporates a cyclopropane ring and ester linkage, absent in the target compound.

- The dichloroethenyl group in permethrin is part of a cyclopropane-carboxylate backbone, enhancing insecticidal activity via neurotoxic effects .

- Applications : Broad-spectrum insecticide (mosquitoes, ticks) .

Cypermethrin

- Structure: (RS)-α-cyano-3-phenoxybenzyl ester of 3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropanecarboxylate .

- Key Differences: Cypermethrin includes a cyano (–CN) group, increasing toxicity to insects . The target compound lacks the α-cyano-phenoxybenzyl group, suggesting lower mammalian toxicity .

| Property | 1-(2,2-Dichloroethenyl)-3-(methoxymethoxy)benzene | Permethrin | Cypermethrin |

|---|---|---|---|

| Molecular Formula | C₁₀H₁₀Cl₂O₂ (inferred) | C₂₁H₂₀Cl₂O₃ | C₂₂H₁₉Cl₂NO₃ |

| Functional Groups | Dichloroethenyl, methoxymethoxy | Cyclopropane, ester | Cyclopropane, ester, cyano |

| Primary Use | Potential intermediate or insecticide | Insecticide | Insecticide |

| Toxicity Profile | Likely lower neurotoxicity | Moderate mammalian toxicity | High insect toxicity |

Substituted Benzene Derivatives

1-(3,3-Dichloroallyloxy)-2-nitrobenzene

- Structure: Benzene with nitro (–NO₂) and dichloroallyloxy (–OCH₂CCl=CH₂) groups .

- Key Differences :

1-(Methoxymethoxy)-3-(trifluoromethyl)benzene

- Structure : Benzene with methoxymethoxy (–OCH₂OCH₃) and trifluoromethyl (–CF₃) groups .

- Key Differences :

Research Findings and Implications

- Dichloroethenyl Group : Enhances insecticidal activity by interacting with sodium channels in pests . The absence of a cyclopropane ring in the target compound may reduce environmental persistence compared to pyrethroids.

- Methoxymethoxy Group: Improves solubility in polar solvents compared to non-polar analogs (e.g., 1-(2-bromoethoxy)-3-methylbenzene ).

- Synthetic Utility : Compounds like 1-(3,3-dichloroallyloxy)-2-nitrobenzene demonstrate the role of chlorinated substituents in directing crystal packing and reactivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.